

Beryllium Diiodide: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beryllium diiodide*

Cat. No.: *B1593921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium diiodide (BeI_2), a compound of the lightest alkaline earth metal, holds a unique place in the history of inorganic chemistry. While not a compound with direct applications in drug development, its study provides valuable insights into the properties and reactivity of beryllium and its halides. This technical guide offers a comprehensive overview of the discovery, historical and modern synthesis, and physicochemical properties of **beryllium diiodide**, presented with the detail and rigor required for a scientific audience.

Historical Discovery and Key Contributors

The story of **beryllium diiodide** is intrinsically linked to the isolation and characterization of beryllium itself. The timeline below highlights the key milestones in the discovery of beryllium and the subsequent synthesis of its iodide salt.

[Click to download full resolution via product page](#)

Caption: A timeline of the key discoveries related to beryllium and **beryllium diiodide**.

The initial preparation of **beryllium diiodide** is attributed to Friedrich Wöhler in 1828, the same year he successfully isolated beryllium metal.^[1] His pioneering work laid the foundation for understanding the chemistry of this new element.^{[2][3]} Later, in 1855, H. Debray further investigated the synthesis of beryllium iodide by reacting iodine directly with beryllium metal.^[4] In 1898, P. Lebeau introduced an alternative method utilizing beryllium carbide as a starting material.^{[4][5]} These early investigations were crucial in establishing the fundamental reactivity and properties of beryllium halides.

Physicochemical Properties of Beryllium Diiodide

Beryllium diiodide is a white, crystalline solid that is highly hygroscopic and reacts violently with water.^[4] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of Beryllium Diiodide

Property	Value
Chemical Formula	BeI_2
Molar Mass	262.821 g/mol
Appearance	Colorless, needle-like crystals
Density	4.325 g/cm ³
Melting Point	480-510 °C
Boiling Point	585-590 °C
Solubility	Reacts violently with water, soluble in ethanol, slightly soluble in carbon disulfide.

Table 2: Crystallographic Data of Beryllium Diiodide

Parameter	Value
Crystal System	Orthorhombic
Space Group	Ibam
Lattice Constants	$a = 11.316 \text{ \AA}$, $b = 6.025 \text{ \AA}$, $c = 6.035 \text{ \AA}$
Formula Units (Z)	4

Experimental Protocols for the Synthesis of Beryllium Diiodide

Several methods for the synthesis of **beryllium diiodide** have been reported since its discovery. The following sections provide detailed experimental protocols for both historical and modern synthetic routes.

Historical Synthesis Methods

The pioneering syntheses of the 19th century were foundational but lacked the precision and safety standards of modern chemistry. The descriptions below are based on available historical accounts.

1. Wöhler's Method (1828) - Reaction of Beryllium Metal with Iodine

While the exact experimental details from Wöhler's original work are not readily available, the synthesis would have likely involved the direct combination of beryllium metal with iodine vapor at elevated temperatures.

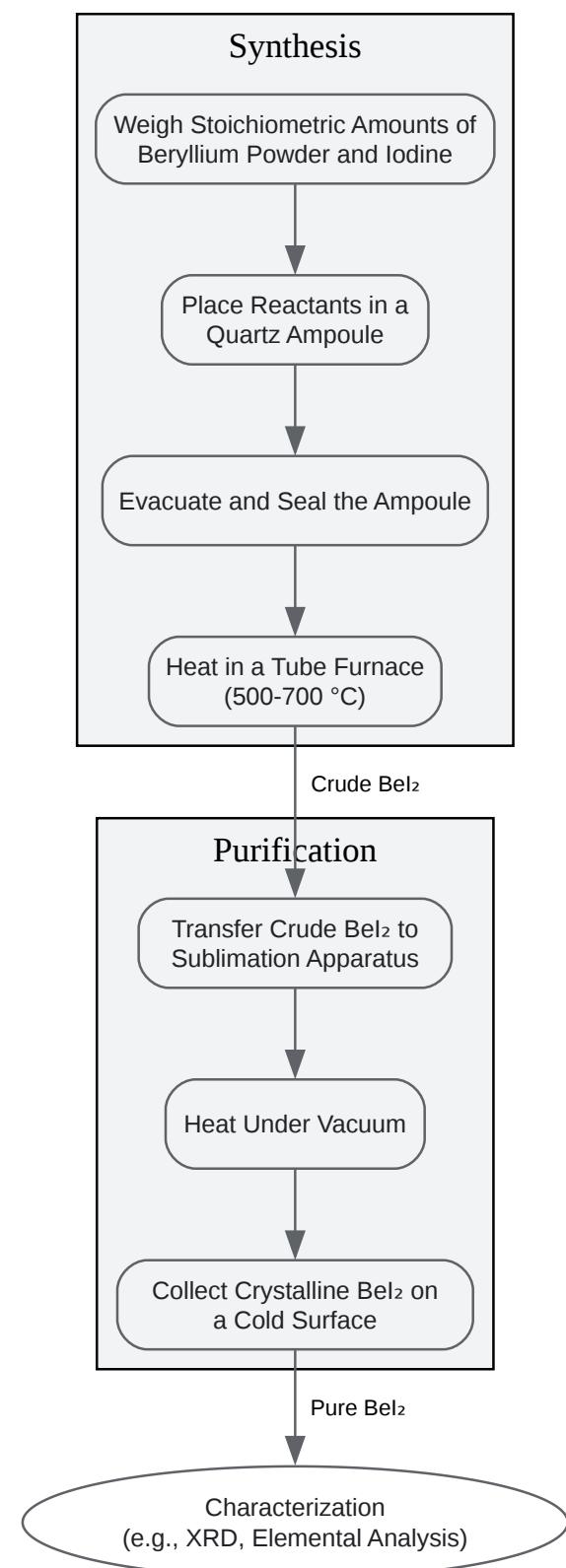
- Reaction: $\text{Be(s)} + \text{I}_2\text{(g)} \rightarrow \text{BeI}_2\text{(s)}$
- Apparatus: A simple glass or porcelain tube heated in a furnace.
- Procedure:
 - A sample of freshly prepared beryllium metal would be placed in the reaction tube.

- The tube would be heated while a stream of iodine vapor, generated by heating solid iodine, is passed over the metal.
- The resulting **beryllium diiodide** would deposit in a cooler part of the apparatus.
- Purification: The product would likely have been purified by sublimation.

2. Lebeau's Method (1898) - Reaction of Beryllium Carbide with Hydrogen Iodide

Lebeau's method provided an alternative route using beryllium carbide, which he also pioneered the synthesis of.[4][5]

- Reaction: $\text{Be}_2\text{C(s)} + 4\text{HI(g)} \rightarrow 2\text{BeI}_2\text{(s)} + \text{CH}_4\text{(g)}$
- Apparatus: A reaction tube capable of withstanding high temperatures (around 700 °C).
- Procedure:
 - Beryllium carbide is placed in the reaction tube.
 - The tube is heated to approximately 700 °C.
 - A stream of gaseous hydrogen iodide is passed over the heated beryllium carbide.
 - **Beryllium diiodide** is formed as a crystalline sublimate in the cooler sections of the tube.
- Purification: Sublimation was the primary method of purification.[4]


Modern Synthesis Method: Direct Combination of the Elements

A more recent and controlled method for the synthesis of beryllium halides has been described, which is applicable to **beryllium diiodide**.

- Reaction: $\text{Be(s)} + \text{I}_2\text{(s)} \rightarrow \text{BeI}_2\text{(s)}$
- Apparatus: A sealed quartz ampoule.
- Procedure:

- Stoichiometric amounts of high-purity beryllium powder and iodine are placed in a quartz ampoule.
- The ampoule is evacuated and sealed.
- The ampoule is heated in a tube furnace to a temperature between 500 °C and 700 °C.
- The reaction proceeds to completion, yielding **beryllium diiodide**.
- Purification: The product can be purified by sublimation under vacuum.

The workflow for a modern synthesis and purification of **beryllium diiodide** is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Friedrich Wöhler in | Schülerlexikon | Lernhelper [lernhelper.de]
- 2. sipsafer.ca [sipsafer.ca]
- 3. Gmelin [people.wou.edu]
- 4. [Scientific methods in 19th century clinical laboratories] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umsl.edu [umsl.edu]
- To cite this document: BenchChem. [Beryllium Diiodide: A Technical Guide to its Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593921#discovery-and-history-of-beryllium-diiodide\]](https://www.benchchem.com/product/b1593921#discovery-and-history-of-beryllium-diiodide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com